molecular formula C8H11ClN2O B1290081 4-(tert-Butoxy)-2-chloropyrimidine CAS No. 614729-28-1

4-(tert-Butoxy)-2-chloropyrimidine

Cat. No.: B1290081
CAS No.: 614729-28-1
M. Wt: 186.64 g/mol
InChI Key: PZFBNKHDNDRSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butoxy)-2-chloropyrimidine is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The tert-butoxy group attached to the pyrimidine ring enhances the compound’s stability and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-2-chloropyrimidine typically involves the reaction of 2-chloropyrimidine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include:

    Temperature: Ambient to slightly elevated temperatures (25-50°C)

    Solvent: Common solvents include dichloromethane or tetrahydrofuran

    Catalyst: Strong acids such as hydrochloric acid or sulfuric acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to efficient and sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2-chloropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted pyrimidines.

    Oxidation: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in solvents like tetrahydrofuran or dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in solvents such as acetone or dichloromethane.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

    Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

    tert-Butyl Esters: Formed through oxidation of the tert-butoxy group.

    Dihydropyrimidine Derivatives: Formed through reduction of the pyrimidine ring.

Scientific Research Applications

4-(tert-Butoxy)-2-chloropyrimidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-2-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: Lacks the tert-butoxy group, making it less stable and less reactive.

    4-(tert-Butoxy)-2-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and biological activity.

    4-(tert-Butoxy)-2-bromopyrimidine: Contains a bromine atom instead of chlorine, resulting in different chemical properties and applications.

Uniqueness

4-(tert-Butoxy)-2-chloropyrimidine is unique due to the presence of both the tert-butoxy and chlorine groups, which confer distinct chemical reactivity and stability. This combination makes it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

2-chloro-4-[(2-methylpropan-2-yl)oxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFBNKHDNDRSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270315
Record name 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614729-28-1
Record name 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614729-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After dissolving 2.00 g of 2,4-dichloropyrimidine in 30 ml of tert-butanol, 1.58 g of potassium tert-butoxide was added while stirring and the mixture was stirred overnight at room temperature. The reaction mixture was poured onto ice and extraction was performed with ethyl acetate. The organic layer was washed with water and saturated brine in that order and dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (solvent: n-hexane/ethyl acetate), to obtain 2-tert-butoxy-4-chloropyrimidine (0.40 g, 16% yield) and 4-tert-butoxy-2-chloropyrimidine (1.28 g, 50% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.